Ilicicolin A

Description

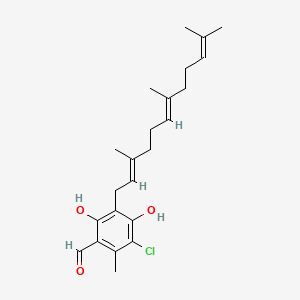

Structure

3D Structure

Properties

CAS No. |

22581-06-2 |

|---|---|

Molecular Formula |

C23H31ClO3 |

Molecular Weight |

390.9 g/mol |

IUPAC Name |

5-chloro-2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzaldehyde |

InChI |

InChI=1S/C23H31ClO3/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-19-22(26)20(14-25)18(5)21(24)23(19)27/h8,10,12,14,26-27H,6-7,9,11,13H2,1-5H3/b16-10+,17-12+ |

InChI Key |

MHWOMRMBQGSTFS-JTCWOHKRSA-N |

Isomeric SMILES |

CC1=C(C(=C(C(=C1Cl)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)C=O |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)O)CC=C(C)CCC=C(C)CCC=C(C)C)O)C=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ilicicolin A; LL-Z 1272-alpha; LL Z 1272-alpha; LLZ 1272-alpha; |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide to the Discovery and Isolation of Ilicicolin H from Acremonium sclerotigenum

A Note on Nomenclature: Extensive literature searches did not yield specific information on a compound designated "Ilicicolin A" from Acremonium sclerotigenum. The vast majority of scientific literature refers to "Ilicicolin H" as the prominent and well-characterized member of the ilicicolin family of antifungal agents isolated from various fungi, including Acremonium species. Therefore, this guide will focus on the discovery, isolation, and characterization of Ilicicolin H. It is presumed that the original query for "this compound" may be a typographical error, and the information presented herein for Ilicicolin H is the most relevant and technically accurate.

Introduction

Ilicicolin H is a potent antifungal metabolite produced by several species of filamentous fungi. It belongs to a class of hybrid polyketide-non-ribosomal peptide natural products. First isolated in 1971 from Cylindrocladium ilicicola, its structure was elucidated in 1976.[1] Subsequent research has identified other producing organisms, including Gliocladium roseum and Acremonium sclerotigenum.[2] Ilicicolin H has garnered significant interest within the scientific and drug development communities due to its broad-spectrum antifungal activity and novel mechanism of action.

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Ilicicolin H, with a focus on its production from Acremonium sclerotigenum. It is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Biological Activity

Ilicicolin H was discovered through screening of fungal extracts for antifungal properties. It exhibits potent activity against a wide range of pathogenic fungi, including Candida spp., Aspergillus fumigatus, and Cryptococcus spp., with Minimum Inhibitory Concentrations (MICs) often in the sub-microgram per milliliter range.[1][3]

The primary mechanism of action of Ilicicolin H is the inhibition of the mitochondrial cytochrome bc1 complex (also known as complex III) of the electron transport chain.[3] This inhibition disrupts cellular respiration, leading to fungal cell death. Notably, Ilicicolin H shows a high degree of selectivity for the fungal cytochrome bc1 complex over its mammalian counterpart, making it a promising candidate for further drug development.

Quantitative Bioactivity Data

The following tables summarize the reported bioactivity of Ilicicolin H against various fungal species and its inhibitory effect on the cytochrome bc1 complex.

| Fungal Species | MIC (µg/mL) |

| Candida albicans | 0.04 - 0.31 |

| Candida spp. | 0.01 - 5.0 |

| Cryptococcus spp. | 0.1 - 1.56 |

| Aspergillus fumigatus | sub-µg/mL |

| Enzyme/Complex | Target Organism | IC₅₀ (ng/mL) |

| Mitochondrial cytochrome bc1 reductase | Candida albicans | 2 - 3 |

| NADH:cytochrome c oxidoreductase | Candida albicans | 0.8 |

| NADH:cytochrome c oxidoreductase | Rat liver | 1500 |

| NADH:cytochrome c oxidoreductase | Rhesus liver | 500 |

Isolation from Acremonium sclerotigenum

The production of Ilicicolin H from Acremonium sclerotigenum involves fermentation of the fungus, followed by extraction and purification of the target compound.

Fermentation

While specific fermentation protocols for Ilicicolin H production from Acremonium sclerotigenum are not extensively detailed in publicly available literature, general fermentation procedures for Acremonium species can be adapted.

Experimental Protocol: General Fermentation of Acremonium spp.

-

Strain and Culture Maintenance: Acremonium sclerotigenum is maintained on a suitable solid medium, such as Potato Dextrose Agar (PDA), and incubated at 25-28°C.

-

Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth or a defined fermentation medium) with spores or mycelial fragments from the agar plate. The seed culture is incubated for 2-3 days at 25-28°C with shaking (e.g., 180-220 rpm).

-

Production Fermentation: The production culture is initiated by inoculating a larger volume of fermentation medium with the seed culture (typically 5-10% v/v). The fermentation is carried out in shake flasks or a bioreactor under controlled conditions of temperature (25-28°C), pH (typically between 5.0 and 7.0), and aeration for a period of 5-10 days. The composition of the production medium can significantly influence the yield of Ilicicolin H and may include sources of carbon (e.g., glucose, sucrose), nitrogen (e.g., peptone, yeast extract, ammonium salts), and essential minerals.

Extraction and Purification

Ilicicolin H is an intracellular metabolite, so the extraction process begins with the separation of the fungal mycelium from the fermentation broth.

Experimental Protocol: Extraction and Purification of Ilicicolin H

-

Harvesting: The fungal mycelium is harvested from the fermentation broth by filtration or centrifugation. The mycelium is then washed with distilled water to remove residual medium components.

-

Extraction: The harvested mycelium is extracted with a suitable organic solvent, such as acetone, methanol, or ethyl acetate. The extraction can be performed by soaking the mycelium in the solvent or by using techniques like sonication or homogenization to improve extraction efficiency. The process is typically repeated multiple times to ensure complete extraction.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure. The resulting residue is then subjected to liquid-liquid partitioning. For example, the residue can be dissolved in a mixture of methanol and water and then partitioned against a non-polar solvent like hexane to remove lipids. The aqueous methanol phase containing Ilicicolin H is then further partitioned with a solvent of intermediate polarity, such as ethyl acetate or dichloromethane.

-

Chromatographic Purification: The enriched extract is subjected to one or more chromatographic steps for final purification.

-

Solid-Phase Extraction (SPE): The extract can be passed through a C18 SPE cartridge to further concentrate and purify Ilicicolin H.

-

Column Chromatography: Silica gel or C18 reversed-phase column chromatography is commonly used. A gradient elution system with solvents like hexane/ethyl acetate or water/acetonitrile is employed to separate Ilicicolin H from other metabolites.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative reversed-phase HPLC with a C18 column and a water/acetonitrile or water/methanol gradient. Fractions are collected and monitored by UV absorbance and analytical HPLC to identify those containing pure Ilicicolin H.

-

Characterization

The structure and purity of the isolated Ilicicolin H are confirmed using spectroscopic methods.

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are used to elucidate the detailed chemical structure of Ilicicolin H.

Visualizations

Signaling Pathway: Inhibition of Mitochondrial Respiration

Caption: Mechanism of action of Ilicicolin H.

Experimental Workflow: Isolation and Purification

References

Ilicicolin A producing fungal endophytes

An In-depth Technical Guide to Ilicicolin A and its Producing Fungal Endophytes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ilicicolins are a class of bioactive secondary metabolites produced by various fungal endophytes, exhibiting a range of potent biological activities. This technical guide provides a comprehensive overview of this compound and its analogues, with a primary focus on the fungal endophytes responsible for their production. It details their biosynthesis, mechanisms of action, and potential therapeutic applications, particularly in antifungal and anticancer drug development. This document consolidates quantitative data, outlines detailed experimental protocols, and provides visual representations of key pathways and workflows to serve as a valuable resource for the scientific community.

This compound and its Producing Fungal Endophytes

This compound belongs to the ascochlorin derivatives, a group of prenyl-phenolic compounds. However, the more extensively studied analogue is Ilicicolin H, a polyketide-nonribosomal peptide synthase (PKS-NRPS) natural product.[1][2] These compounds have been isolated from a variety of endophytic and saprophytic fungi.

Fungal Sources of Ilicicolins:

-

Acremonium sclerotigenum : An endophyte isolated from coral, known to produce this compound.[3][4]

-

Cylindrocladium ilicicola : The fungus from which Ilicicolin H was first isolated.[1][5][6]

-

Gliocladium roseum : A known producer of Ilicicolin H.[1][2][7]

-

Neonectria sp. DH2 : An endophytic fungus isolated from Meconopsis grandis that produces Ilicicolin H.[8][9]

-

Talaromyces variabile : A fungal species whose Ilicicolin H biosynthetic gene cluster has been heterologously expressed.[9][10]

-

Trichoderma reesei : Contains a silent biosynthetic gene cluster for Ilicicolin H that has been activated.[11][12][13]

Biosynthesis of Ilicicolin H

The biosynthesis of Ilicicolin H is a complex process involving a PKS-NRPS hybrid enzyme.[10] The biosynthetic gene cluster (BGC) has been identified and characterized, providing insights into the enzymatic steps required for its formation.[8][14]

The proposed pathway begins with the formation of a tetramic acid intermediate by the PKS-NRPS enzyme (IliA) and a partnering enoylreductase (IliB).[14] This is followed by a ring expansion catalyzed by a P450 enzyme (IliC) to form the pyridone core.[14] A subsequent intramolecular Diels-Alder reaction, catalyzed by a SAM-dependent Diels-Alderase (IliD), is proposed to construct the decalin moiety.[8][14]

Proposed biosynthetic pathway of Ilicicolin H.

Mechanism of Action and Biological Activities

Ilicicolins exhibit potent biological activities, primarily as antifungal and anticancer agents.

Antifungal Activity

Ilicicolin H is a potent, broad-spectrum antifungal agent.[1][2][7] Its primary mechanism of action is the inhibition of the mitochondrial respiratory chain by targeting the cytochrome bc1 complex (Complex III).[1][5][7] Specifically, it binds to the Qn (Qi) site of the complex, blocking electron transport and leading to fungal cell death.[5][8] This mechanism is distinct from many commercially available antifungal drugs, making it a promising candidate for overcoming drug resistance. Ilicicolin H shows high selectivity for the fungal cytochrome bc1 complex over its mammalian counterpart.[1][2][7]

Anticancer Activity

Recent studies have highlighted the potential of this compound and C as anticancer agents, particularly against prostate cancer.

-

This compound : Exerts its antitumor effect in castration-resistant prostate cancer by suppressing the EZH2 (Enhancer of zeste homolog 2) signaling pathway.[3][4] It reduces the protein level of EZH2, leading to changes in gene transcription and can enhance the anticancer activity of drugs like enzalutamide.[3][4][15]

-

Ilicicolin C : Has been shown to suppress the progression of prostate cancer by inhibiting the PI3K/AKT/mTOR signaling pathway.[16][17] It induces apoptosis and inhibits the proliferation and migration of prostate cancer cells.[16]

References

- 1. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal spectrum, in vivo efficacy, and structure-activity relationship of ilicicolin h - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway [frontiersin.org]

- 5. Inhibition of the yeast cytochrome bc1 complex by ilicicolin H, a novel inhibitor that acts at the Qn site of the bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ilicicolin H | C27H31NO4 | CID 54704283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. mdpi.com [mdpi.com]

- 13. Trichoderma reesei Contains a Biosynthetic Gene Cluster That Encodes the Antifungal Agent Ilicicolin H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Heterologous Expression of Ilicicolin H Biosynthetic Gene Cluster and Production of a New Potent Antifungal Reagent, Ilicicolin J - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ilicicolin C suppresses the progression of prostate cancer by inhibiting PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Unveiling the Blueprint: A Technical Guide to the Identification of the Ilicicolin A Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and findings related to the identification and characterization of the biosynthetic gene cluster (BGC) for ilicicolins, a family of potent antifungal agents. While much of the detailed research has focused on the structurally related Ilicicolin H, the principles and experimental approaches are directly applicable to understanding the biosynthesis of Ilicicolin A. This compound is recognized as a key precursor to the pharmacologically active compound ascofuranone.[1][2] This document will detail the experimental protocols, present key data in a structured format, and visualize the complex biological processes involved.

Introduction to Ilicicolins

Ilicicolins are a class of fungal secondary metabolites characterized by a unique chemical scaffold that imparts significant biological activity. Ilicicolin H, for instance, is a broad-spectrum antifungal agent that targets the mitochondrial cytochrome bc1 reductase.[3][4] Its potent activity has driven research into its biosynthetic origins to enable the production of novel analogs with improved therapeutic properties.[3][4][5] this compound, produced by organisms such as Acremonium egyptiacum, is a direct precursor in the biosynthesis of ascofuranone, a potential therapeutic for African trypanosomiasis.[1][2] The elucidation of the ilicicolin BGCs is a critical step towards harnessing their full therapeutic potential through synthetic biology and combinatorial biosynthesis.

Identification of the Ilicicolin Biosynthetic Gene Cluster

The identification of the ilicicolin BGC has been achieved in several fungal species, including Neonectria sp. DH2, Trichoderma reesei, and Talaromyces variabilis, primarily for Ilicicolin H.[3][6][7][8] The general workflow for identifying such a BGC is a multi-step process involving bioinformatics, molecular biology, and analytical chemistry.

Experimental Protocols

2.1.1. Genome Sequencing and Bioinformatic Analysis

-

Objective: To identify putative BGCs within the genome of a known ilicicolin-producing fungus.

-

Methodology:

-

Genomic DNA is extracted from the mycelia of the producing fungal strain (e.g., Neonectria sp. DH2).[5]

-

Whole-genome sequencing is performed using a combination of next-generation sequencing platforms to generate a high-quality genome assembly.

-

The assembled genome is then analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict the locations of secondary metabolite BGCs.[5]

-

Putative BGCs are further scrutinized through homology analysis, comparing the predicted genes and their organization to known BGCs for structurally similar compounds like tenellin and desmethylbassianin.[5]

-

2.1.2. Heterologous Expression

-

Objective: To functionally verify the involvement of a candidate BGC in ilicicolin biosynthesis.

-

Methodology:

-

The identified putative BGC is cloned from the genomic DNA of the producing organism.[5]

-

The entire gene cluster, or subsets of genes, are ligated into a suitable fungal expression vector.

-

The expression construct is then transformed into a well-characterized heterologous host, such as Aspergillus nidulans or Aspergillus oryzae, which ideally does not produce interfering secondary metabolites.[3][5][6]

-

The transformed fungal strains are cultivated under appropriate conditions to induce gene expression.

-

The culture broth and mycelia are extracted and analyzed for the production of ilicicolins or related intermediates using LC-MS.[5][6]

-

2.1.3. Gene Knockout and Overexpression

-

Objective: To confirm the function of individual genes within the BGC in the native producing organism.

-

Methodology:

-

A targeted gene knockout of a key biosynthetic gene (e.g., the PKS-NRPS) is performed using techniques like CRISPR-Cas9 or homologous recombination.

-

The resulting mutant is cultivated, and its metabolic profile is compared to the wild-type strain to confirm the cessation of ilicicolin production.[9]

-

Conversely, overexpression of a regulatory gene within the cluster can be used to activate a silent or weakly expressed BGC, leading to increased production of the target compound.[9]

-

The Ilicicolin Biosynthetic Pathway

The biosynthesis of ilicicolins is orchestrated by a set of core enzymes encoded within the identified BGC. The pathway for Ilicicolin H has been extensively studied and serves as a model for understanding this compound biosynthesis.

The key enzymes and their proposed functions in the biosynthesis of Ilicicolin H are summarized in the table below. A similar enzymatic machinery is expected for this compound.

| Gene | Protein | Proposed Function |

| iliA / iccA | PKS-NRPS | A hybrid polyketide synthase-non-ribosomal peptide synthetase that assembles the polyketide backbone from acetate units and incorporates a tyrosine moiety.[5] |

| iliB / iccB | Enoyl Reductase | A trans-acting enoyl reductase involved in the modification of the polyketide chain.[5][7] |

| iliC / iccC | Cytochrome P450 | Catalyzes the oxidative ring expansion of the tetramic acid intermediate to form the characteristic pyridone core.[5][7] |

| iliD / iccD | Diels-Alderase | A putative S-adenosyl-l-methionine (SAM)-dependent enzyme that catalyzes an intramolecular Diels-Alder reaction to form the decalin ring system.[5] |

| iliE / iccE | Epimerase | An enzyme proposed to be involved in the epimerization at the C8 position, converting 8-epi-ilicicolin H to ilicicolin H.[5] |

Quantitative Data from Heterologous Expression Studies

The heterologous expression of the ilicicolin BGC has not only confirmed its function but also opened avenues for optimizing production and generating novel derivatives. For instance, co-production of Ilicicolin J alongside Ilicicolin H was observed during heterologous expression in A. nidulans.[4][10] Furthermore, enhancing the expression of the rate-determining enzyme, AscD, has been shown to increase the production of this compound.[1][2]

| Host Organism | Expressed Genes | Produced Compounds | Key Findings | Reference |

| Aspergillus nidulans | iliA, iliB, iliC, iliD, iliE | Ilicicolin H, Ilicicolin J | Successful heterologous production of Ilicicolin H and discovery of a new analog, Ilicicolin J.[4][10] | [5] |

| Aspergillus oryzae | triliA, triliB, triliC, triliD | Ilicicolin H, 8-epi-Ilicicolin H, new acyl tetramic acids | Demonstration that the T. reesei BGC is functional and produces Ilicicolin H. The host contributes to the formation of shunt products.[6][8] | [6] |

| Aspergillus sojae | ascA-E, H-J | This compound, Ascofuranone | Heterologous production of this compound and its derivative ascofuranone. Production is dependent on chloride ion concentration.[1][2] | [1] |

Conclusion and Future Directions

The successful identification and functional characterization of the ilicicolin biosynthetic gene clusters represent a significant advancement in our understanding of fungal secondary metabolism. The methodologies outlined in this guide, particularly the combination of genome mining and heterologous expression, provide a robust framework for the discovery and characterization of other novel BGCs. Future research will likely focus on:

-

Enzymatic Characterization: In-depth biochemical studies of the individual enzymes to elucidate their precise catalytic mechanisms.

-

Combinatorial Biosynthesis: Engineering the biosynthetic pathway to create novel ilicicolin analogs with improved pharmacological properties.

-

Optimization of Production: Enhancing the titers of ilicicolins in heterologous hosts through metabolic engineering and fermentation optimization.

-

Elucidation of the this compound BGC: While the pathway for Ilicicolin H is well-studied, further research is needed to fully characterize the specific enzymes and regulatory elements involved in this compound biosynthesis in organisms like Acremonium egyptiacum.

This guide provides a solid foundation for researchers and drug development professionals to delve into the fascinating world of ilicicolin biosynthesis, with the ultimate goal of developing new and effective antifungal and antiparasitic therapies.

References

- 1. Heterologous production of ascofuranone and this compound in Aspergillus sojae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. mdpi.com [mdpi.com]

- 4. Heterologous Expression of Ilicicolin H Biosynthetic Gene Cluster and Production of a New Potent Antifungal Reagent, Ilicicolin J - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heterologous Expression of Ilicicolin H Biosynthetic Gene Cluster and Production of a New Potent Antifungal Reagent, Ilicicolin J - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trichoderma reesei Contains a Biosynthetic Gene Cluster That Encodes the Antifungal Agent Ilicicolin H [mdpi.com]

- 7. Discovery of a novel antifungal compound, ilicicolin K, through genetic activation of the ilicicolin biosynthetic pathway in Trichoderma reesei | bioRxiv [biorxiv.org]

- 8. Trichoderma reesei Contains a Biosynthetic Gene Cluster That Encodes the Antifungal Agent Ilicicolin H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

Ilicicolin A mechanism of action as a cytochrome bc1 inhibitor

An In-depth Technical Guide on the Mechanism of Action of Ilicicolin A as a Cytochrome bc1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, and more specifically its well-characterized analog Ilicicolin H, represents a potent and selective inhibitor of the mitochondrial cytochrome bc1 complex (also known as complex III). This complex is a crucial component of the electron transport chain, responsible for generating the proton motive force that drives ATP synthesis. Ilicicolin H exerts its inhibitory effect by binding to the Qn site of the cytochrome bc1 complex, thereby blocking the electron transfer pathway and disrupting cellular respiration. This technical guide provides a comprehensive overview of the mechanism of action of this compound/H, detailing its binding characteristics, inhibitory kinetics, and the experimental methodologies used to elucidate its function. The high selectivity of Ilicicolin H for fungal cytochrome bc1 over its mammalian counterparts underscores its potential as a lead compound for the development of novel antifungal agents.

Core Concepts

-

Target: Cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain.

-

Binding Site: Qn site (quinone reduction site) within the cytochrome b subunit.

-

Mechanism: Blocks the oxidation-reduction of cytochrome b through the N center, promoting an oxidant-induced reduction of cytochrome b, while having no effect on the oxidation of ubiquinol at the P center[1].

-

Selectivity: Exhibits significant selectivity for fungal cytochrome bc1 over mammalian complexes[1][2].

Quantitative Inhibitory Data

The inhibitory potency of Ilicicolin H has been quantified against cytochrome bc1 complexes from various species, highlighting its selectivity.

| Enzyme Source | Inhibitor | IC50 | Reference |

| Saccharomyces cerevisiae (yeast) | Ilicicolin H | 3-5 nM | [1] |

| Bovine heart mitochondria | Ilicicolin H | 200-250 nM | [1] |

| Rat liver mitochondria | Ilicicolin H | 2000-5000 ng/mL | [2] |

| Candida albicans | Ilicicolin H | 2-3 ng/mL | [2][3] |

Antifungal Activity

Ilicicolin H demonstrates broad-spectrum antifungal activity, with Minimum Inhibitory Concentrations (MICs) in the sub-μg/mL range for many pathogenic fungi.

| Fungal Species | MIC (μg/mL) | Reference |

| Candida albicans | 0.04 - 0.31 | [4] |

| Other Candida species | 0.01 - 5.0 | [4] |

| Cryptococcus species | 0.1 - 1.56 | [4] |

| Aspergillus fumigatus | 0.08 | [4] |

Signaling Pathways and Logical Relationships

The Q-Cycle and the Point of this compound Inhibition

The cytochrome bc1 complex functions via a sophisticated mechanism known as the Q-cycle, which facilitates the transfer of electrons from ubiquinol to cytochrome c while pumping protons across the inner mitochondrial membrane. This compound/H disrupts this cycle at a critical juncture.

Caption: The Q-cycle illustrating electron flow and the inhibitory action of this compound/H at the Qn site.

Experimental Workflows

Workflow for Assessing this compound/H Activity

The evaluation of this compound/H as a cytochrome bc1 inhibitor involves a series of interconnected experimental procedures, from the isolation of the target enzyme to the detailed characterization of its inhibitory properties.

Caption: A generalized workflow for the purification of cytochrome bc1 and the subsequent evaluation of this compound/H inhibition.

Detailed Experimental Protocols

Purification of Cytochrome bc1 Complex from Saccharomyces cerevisiae

This protocol outlines the key steps for isolating highly active cytochrome bc1 complex from yeast mitochondria.

a. Yeast Cell Culture and Mitochondria Isolation:

-

Grow Saccharomyces cerevisiae cells to the late logarithmic phase in a suitable growth medium.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with distilled water.

-

Resuspend the cells in a buffer containing sorbitol and a cell wall-degrading enzyme (e.g., Zymolyase).

-

Incubate to generate spheroplasts.

-

Gently lyse the spheroplasts to release mitochondria.

-

Perform differential centrifugation to isolate a crude mitochondrial pellet.

b. Solubilization and Chromatographic Purification:

-

Resuspend the mitochondrial pellet in a buffer containing a non-ionic detergent such as dodecyl maltoside to solubilize the membrane proteins.

-

Centrifuge at high speed to remove insoluble material.

-

Load the supernatant onto a DEAE-cellulose ion-exchange chromatography column.

-

Elute the cytochrome bc1 complex using a salt gradient.

-

Collect fractions and identify those with high ubiquinol-cytochrome c reductase activity.

-

Pool the active fractions and, if necessary, perform a second DEAE chromatography step to enhance purity.

-

The final purified enzyme should be stored at -80°C.

Ubiquinol-Cytochrome c Reductase Activity Assay

This spectrophotometric assay is the primary method for determining the inhibitory activity of compounds like Ilicicolin H.

a. Reagents and Buffers:

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA.

-

Substrate (Ubiquinol): Decylubiquinol (DBH2) is commonly used. Prepare a stock solution in ethanol.

-

Electron Acceptor: Horse heart cytochrome c. Prepare a stock solution in the assay buffer.

-

Inhibitor: Ilicicolin H dissolved in a suitable solvent (e.g., DMSO).

b. Assay Procedure:

-

In a cuvette, combine the assay buffer, cytochrome c (final concentration ~15-50 µM), and the desired concentration of Ilicicolin H (or vehicle control).

-

Incubate the mixture for a few minutes at room temperature (e.g., 25°C).

-

Initiate the reaction by adding DBH2 (final concentration ~10-20 µM).

-

Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

c. Data Analysis:

-

Calculate the percent inhibition for each Ilicicolin H concentration relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the Ilicicolin H concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Spectral Shift Assay for Ilicicolin H Binding

This assay provides direct evidence for the binding of Ilicicolin H to the Qn site by observing a characteristic change in the absorption spectrum of cytochrome b.

a. Procedure:

-

Dilute the purified, oxidized cytochrome bc1 complex in a suitable buffer.

-

Record the baseline absorption spectrum.

-

Add a reducing agent (e.g., sodium dithionite) to fully reduce the cytochromes and record the reduced spectrum.

-

To a separate sample of the reduced enzyme, add Ilicicolin H.

-

Record the absorption spectrum after the addition of the inhibitor.

-

A blue shift in the α-band of ferrocytochrome b (around 562 nm) upon the addition of Ilicicolin H indicates its binding to the Qn site[1].

b. Titration:

-

By titrating the reduced enzyme with increasing concentrations of Ilicicolin H and monitoring the spectral shift, the stoichiometry of binding can be determined. This has shown that one molecule of Ilicicolin H binds per Qn site[1].

Conclusion

This compound/H is a potent and selective inhibitor of the fungal cytochrome bc1 complex, acting at the Qn site to disrupt the Q-cycle and inhibit cellular respiration. The detailed experimental protocols provided in this guide offer a framework for the further investigation of this and other potential cytochrome bc1 inhibitors. The high degree of selectivity for the fungal enzyme makes this compound/H a promising scaffold for the development of new antifungal therapeutics with a potentially favorable safety profile. Further research into the structure-activity relationships of Ilicicolin derivatives may lead to the discovery of even more potent and pharmacokinetically optimized antifungal agents.

References

- 1. Ilicicolin Inhibition and Binding at Center N of the Dimeric Cytochrome bc1 Complex Reveal Electron Transfer and Regulatory Interactions between Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification of highly active cytochrome bc1 complexes from phylogenetically diverse species by a single chromatographic procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ilicicolin Inhibition and Binding at Center N of the Dimeric Cytochrome bc1 Complex Reveal Electron Transfer and Regulatory Interactions between Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ilicicolin A and its Biosynthetic Relationship with Ascofuranone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ilicicolin A and its direct biosynthetic precursor relationship with ascofuranone, two fungal meroterpenoids with significant biological activities. This compound has demonstrated notable antitumor effects, particularly in castration-resistant prostate cancer, through the inhibition of the EZH2 signaling pathway. Ascofuranone is a potent and selective inhibitor of the trypanosome alternative oxidase (TAO), a critical enzyme for the survival of the parasite responsible for African trypanosomiasis. This document details their chemical properties, intertwined biosynthesis, mechanisms of action, and relevant experimental protocols, presenting quantitative data in structured tables and visualizing key pathways using the DOT language for Graphviz.

Introduction

This compound and ascofuranone are structurally related natural products isolated from various filamentous fungi, including Acremonium sclerotigenum (previously known as Ascochyta viciae)[1]. Their shared biosynthetic origin, beginning with the farnesylation of orsellinic acid, results in a fascinating molecular relationship where this compound serves as a direct precursor to ascofuranone[1][2]. While structurally similar, their primary reported biological activities differ significantly. This compound has emerged as a promising anticancer agent, with a mechanism involving the suppression of the EZH2 signaling pathway in prostate cancer[3]. Ascofuranone is a well-established antiparasitic agent, specifically targeting the alternative oxidase of Trypanosoma brucei, the causative agent of African sleeping sickness[2]. This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in these two compelling molecules.

Chemical Structures and Physicochemical Properties

This compound and ascofuranone are classified as meroterpenoids, possessing a hybrid structure derived from both polyketide and terpene precursors.

Table 1: Physicochemical Properties of this compound and Ascofuranone

| Property | This compound | Ascofuranone |

| Molecular Formula | C23H31ClO3 | C23H29ClO5 |

| Molar Mass | 390.94 g/mol | 420.93 g/mol |

| Appearance | White crystalline solid | Colorless needles |

| Solubility | Soluble in methanol, ethanol, DMSO | Soluble in methanol, DMSO |

| CAS Number | 30375-16-9 | 38462-04-3 |

Biosynthesis of this compound and Ascofuranone

The biosynthesis of ascofuranone from this compound is a multi-step enzymatic process. The pathway begins with the formation of ilicicolinic acid B from orsellinic acid, which is then prenylated and chlorinated to yield this compound. A subsequent series of oxidation, cyclization, and dehydrogenation steps converts this compound into ascofuranone. The key enzymes involved in this transformation are encoded by the asc gene cluster.

Biosynthetic conversion of this compound to Ascofuranone.

Biological Activity and Mechanism of Action

This compound: An Anticancer Agent Targeting EZH2

This compound has demonstrated significant antiproliferative activity against various cancer cell lines, with a particularly well-defined mechanism in castration-resistant prostate cancer (CRPC)[3][4]. Its primary mode of action involves the inhibition of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2)[3][5].

Mechanism of Action: this compound reduces the protein levels of EZH2, leading to a decrease in the methylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with gene silencing[5]. This inhibition of EZH2 activity leads to the reactivation of tumor suppressor genes and the suppression of oncogenes, ultimately inducing apoptosis and inhibiting the proliferation of cancer cells[3][4]. Furthermore, this compound has been shown to enhance the efficacy of other anticancer drugs like enzalutamide in CRPC models[3].

References

- 1. pnas.org [pnas.org]

- 2. Heterologous production of ascofuranone and this compound in Aspergillus sojae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of Ilicicolin A derivatives

An In-depth Technical Guide to the Biological Activity of Ilicicolin A and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilicicolins are a class of natural products, primarily isolated from fungi such as Cylindrocladium ilicicola and Acremonium sclerotigenum. These compounds, characterized by a complex polyketide-derived structure, have garnered significant attention in the scientific community for their potent and diverse biological activities. This guide provides a comprehensive overview of the antifungal and antitumor properties of key ilicicolin derivatives, with a focus on Ilicicolin H and this compound. We will delve into their mechanisms of action, present quantitative activity data, outline detailed experimental protocols, and explore their structure-activity relationships (SAR).

Mechanisms of Action

Ilicicolin derivatives exert their biological effects through distinct and highly specific molecular mechanisms, making them attractive candidates for therapeutic development.

Antifungal Activity: Inhibition of Mitochondrial Respiration

The primary mechanism of antifungal action for derivatives like Ilicicolin H is the potent and selective inhibition of the mitochondrial cytochrome bc1 complex (also known as Complex III) in the electron transport chain.[1]

-

Target: Fungal Cytochrome bc1 Complex (Complex III).

-

Binding Site: Ilicicolin H binds to the Qn site (the ubiquinone-reduction site) within the complex.[2][3]

-

Effect: This binding event blocks the electron transfer from cytochrome b to ubiquinone, which halts the Q-cycle.[2] This disruption of the electron transport chain prevents the generation of ATP through oxidative phosphorylation, leading to a depletion of cellular energy and ultimately fungal cell death.

-

Selectivity: Ilicicolin H exhibits remarkable selectivity, being over 1000-fold more potent against the fungal enzyme compared to the mammalian (e.g., rat liver) equivalent.[4] This high degree of selectivity is a crucial attribute for a potential antifungal therapeutic, as it suggests a lower likelihood of host toxicity.

Caption: Antifungal mechanism of Ilicicolin H via inhibition of Complex III.

Antitumor Activity: Suppression of EZH2 Signaling

This compound has demonstrated promising antitumor effects, particularly in castration-resistant prostate cancer (CRPC). Its mechanism is linked to the epigenetic regulator EZH2 (Enhancer of zeste homolog 2).[5][6]

-

Context: In CRPC, EZH2 is often overexpressed and can act as a transcriptional co-activator for the Androgen Receptor (AR), promoting the expression of genes involved in cancer progression and treatment resistance.[1][3][4][7]

-

Target: EZH2 protein.

-

Effect: this compound reduces the protein levels of EZH2. It achieves this by promoting the ubiquitination and subsequent degradation of the EZH2 protein via the proteasome pathway.[6]

-

Outcome: The degradation of EZH2 leads to the downregulation of its target genes, including those involved in cell proliferation. This action inhibits the growth of CRPC cells and can even enhance the efficacy of other anticancer agents like enzalutamide.[5][8][9]

References

- 1. EZH2 Oncogenic Activity in Castration Resistant Prostate Cancer Cells is Polycomb-Independent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Combining EZH2 and HDAC inhibitors to target castration-resistant prostate cancers | PLOS Biology [journals.plos.org]

- 4. scispace.com [scispace.com]

- 5. broadpharm.com [broadpharm.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Frontiers | Increased AR expression in castration-resistant prostate cancer rapidly induces AR signaling reprogramming with the collaboration of EZH2 [frontiersin.org]

- 8. Frontiers | this compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway [frontiersin.org]

- 9. This compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Ilicicolin A and its Analogs as Precursors for Novel Secondary Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the role of ilicicolins, a class of fungal polyketide-nonribosomal peptide hybrid metabolites, as precursors for a diverse array of bioactive secondary metabolites. Focusing on the well-characterized biosynthetic pathway of Ilicicolin H, this document provides a comprehensive overview of the enzymatic transformations, quantitative data on product yields and bioactivity, detailed experimental protocols for heterologous expression, and visualizations of the key metabolic and experimental workflows. This guide serves as a valuable resource for researchers in natural product discovery, synthetic biology, and antifungal drug development.

The Ilicicolin Biosynthetic Pathway: A Gateway to Chemical Diversity

Ilicicolin A is a known precursor to the pharmacologically active compound ascofuranone.[1] While the direct conversion of this compound is a subject of ongoing research, the closely related Ilicicolin H biosynthetic pathway offers a well-documented paradigm for the generation of structural diversity from an ilicicolin-type scaffold. The Ilicicolin H biosynthetic gene cluster (BGC), identified in fungi such as Trichoderma reesei, Neonectria sp. DH2, and Talaromyces variabile, encodes a suite of enzymes that collaboratively synthesize and modify the core molecule.[2][3][4][5]

The heterologous expression of this BGC in fungal hosts like Aspergillus nidulans and Aspergillus oryzae has not only enabled the production of Ilicicolin H but has also led to the discovery of novel derivatives, including 8-epi-ilicicolin H, Ilicicolin J, and Ilicicolin K.[4][6][7][8] These findings underscore the potential of the ilicicolin backbone as a versatile precursor for generating a library of bioactive compounds.

Key Enzymes and Their Roles

The biosynthesis of Ilicicolin H and its derivatives is orchestrated by a core set of enzymes encoded within the BGC:

-

IliA/IccA (PKS-NRPS): A hybrid polyketide synthase-nonribosomal peptide synthetase that assembles the initial backbone from acetyl-CoA and tyrosine.[4][6]

-

IliB/IccB (trans-ER): An enoyl reductase that participates in the modification of the polyketide chain.

-

IliC/IccC (Cytochrome P450): A cytochrome P450 monooxygenase that catalyzes a key ring expansion step, converting the initial tetramic acid moiety into a pyridone ring.[4][6]

-

IliD/IccD (Diels-Alderase): A Diels-Alderase that facilitates an intramolecular cycloaddition to form the characteristic decalin ring system of ilicicolins.[4][6]

-

IliE/IccE (Epimerase): An epimerase that converts 8-epi-ilicicolin H to the final Ilicicolin H product.[7]

Quantitative Data on Ilicicolin Derivatives

The biological activity and production yields of ilicicolin derivatives are critical parameters for their potential development as therapeutic agents. The following tables summarize the available quantitative data.

| Compound | Organism/Host | Titer/Yield | Reference |

| Ilicicolin H | Trichoderma reesei (genetically engineered) | High-yield production (specifics not detailed) | [9] |

| Ilicicolin K | Trichoderma reesei (genetically engineered) | Substantial amounts (specifics not detailed) | [3][9] |

Table 1: Production of Ilicicolin Derivatives. This table highlights the successful high-yield production of Ilicicolin H and the novel derivative Ilicicolin K in a genetically engineered Trichoderma reesei strain.

| Compound | Target Organism | MIC (μg/mL) | IC50 (ng/mL) | Reference |

| Ilicicolin H | Candida albicans | 0.04 - 0.31 | - | [2] |

| Ilicicolin H | Cryptococcus species | 0.1 - 1.56 | - | [2] |

| Ilicicolin H | Saccharomyces cerevisiae (non-fermentable carbon source) | 0.012 | - | [2] |

| Ilicicolin H | Candida albicans (non-fermentable carbon source) | 0.025 | - | [2] |

| Ilicicolin H | Candida albicans (NADH:cytochrome c oxidoreductase) | - | 0.8 | [2] |

| Ilicicolin H | Rat Liver (NADH:cytochrome c oxidoreductase) | - | 1500 | [2] |

| Ilicicolin H | Rhesus Liver (NADH:cytochrome c oxidoreductase) | - | 500 | [2] |

| Ilicicolin J | Candida albicans | 6.3 | - | [7] |

| Ilicicolin K | Saccharomyces cerevisiae | Similar to Ilicicolin H | - | [6] |

| Ilicicolin K | Aspergillus nidulans | Similar to Ilicicolin H | - | [6] |

Table 2: Antifungal Activity of Ilicicolin Derivatives. This table presents the Minimum Inhibitory Concentrations (MIC) and half-maximal inhibitory concentrations (IC50) of Ilicicolin H and its derivatives against various fungal species and their target enzymes.

Experimental Protocols

This section provides detailed methodologies for the heterologous expression of the ilicicolin BGC and the subsequent analysis of the produced secondary metabolites.

Heterologous Expression of the Ilicicolin BGC in Aspergillus nidulans

This protocol is adapted from the methodologies described in the heterologous expression of the Neonectria sp. DH2 ilicicolin BGC.[4][8]

1. Vector Construction:

- The genes of the ilicicolin BGC (iliA, iliB, iliC, iliD, and iliE) are amplified from the genomic DNA of the source organism.

- Each gene is cloned into a suitable fungal expression vector under the control of a strong, inducible or constitutive promoter (e.g., gpdA promoter).

- Vectors should contain a selectable marker for fungal transformation (e.g., pyrG).

2. Aspergillus nidulans Transformation:

- Protoplasts of a suitable A. nidulans recipient strain (e.g., a pyrG auxotroph) are prepared by enzymatic digestion of the mycelia.

- The expression vectors are introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.

- Transformed protoplasts are regenerated on minimal medium lacking the auxotrophic supplement (e.g., uridine and uracil for a pyrG mutant) to select for successful transformants.

3. Cultivation and Metabolite Extraction:

- Positive transformants are cultivated in a suitable liquid medium (e.g., Potato Dextrose Broth) for a defined period (e.g., 5-7 days) at an appropriate temperature (e.g., 28°C) with shaking.

- The fungal mycelia and culture broth are separated by filtration.

- The secondary metabolites are extracted from the mycelia and broth using an organic solvent (e.g., ethyl acetate).

4. Metabolite Analysis:

- The crude extract is concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) to identify the produced ilicicolin derivatives.

- The chemical structures of novel compounds are elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.[6][10]

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathway and a general workflow for the discovery of novel metabolites through BGC activation.

Caption: Proposed biosynthetic pathway for Ilicicolin H and its derivatives.

Caption: General workflow for activating silent BGCs to discover novel metabolites.

Conclusion and Future Directions

The study of the ilicicolin biosynthetic pathway serves as a compelling example of how a single precursor scaffold can be enzymatically tailored to generate a family of structurally diverse and biologically active secondary metabolites. The successful heterologous expression and manipulation of the Ilicicolin H BGC have not only provided access to known antifungal agents but have also unveiled novel derivatives with therapeutic potential.

Future research in this area should focus on:

-

Elucidating the biosynthetic pathways of other ilicicolin analogs , such as this compound, to expand the repertoire of precursor molecules.

-

Combinatorial biosynthesis approaches , involving the mixing and matching of enzymes from different BGCs, to generate non-natural ilicicolin derivatives with improved pharmacological properties.

-

Optimizing heterologous expression systems to achieve industrially relevant production titers of promising ilicicolin-based drug candidates.

-

A deeper investigation into the mode of action of novel ilicicolin derivatives to identify new antifungal targets.

By leveraging the power of synthetic biology and metabolomics, the ilicicolin family of natural products holds significant promise for the discovery and development of the next generation of antifungal agents.

References

- 1. Heterologous production of ascofuranone and this compound in Aspergillus sojae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epigenetic Activation of Silent Biosynthetic Gene Clusters in Endophytic Fungi Using Small Molecular Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterologous Expression of Ilicicolin H Biosynthetic Gene Cluster and Production of a New Potent Antifungal Reagent, Ilicicolin J - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. acgpubs.org [acgpubs.org]

The Antifungal Potential of Ilicicolins: A Technical Guide Focused on Ilicicolin A and its Analogs

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the antifungal spectrum of Ilicicolin A against pathogenic yeasts. An exhaustive review of the current scientific literature reveals a notable absence of specific data on the antifungal activity and minimum inhibitory concentrations (MICs) of this compound. The majority of research has focused on a related compound, Ilicicolin H, which, despite having a significantly different chemical structure, is often discussed in the context of the broader "ilicicolin" family of natural products.

This document will first clarify the structural distinctions between this compound and Ilicicolin H. Subsequently, it will present a comprehensive overview of the well-documented antifungal properties of Ilicicolin H as a proxy for understanding the potential therapeutic value of this class of compounds. This includes a detailed summary of its antifungal spectrum against key pathogenic yeasts, its mechanism of action, and standardized experimental protocols relevant to its study.

Structural Elucidation: this compound vs. Ilicicolin H

Initial investigations into the ilicicolin family can be misleading due to the shared nomenclature. However, it is crucial to understand that this compound and Ilicicolin H are not close structural analogs.

-

This compound: A chlorinated benzaldehyde derivative with the molecular formula C₂₃H₃₁ClO₃. Its structure features a substituted aromatic ring with a long aliphatic side chain.

-

Ilicicolin H: A complex tetracyclic polyketide with the molecular formula C₂₇H₃₁NO₄. Its intricate scaffold is biosynthetically distinct from that of this compound.

This significant structural divergence implies that the biological activities, particularly the antifungal mechanism and spectrum, of Ilicicolin H cannot be directly extrapolated to this compound. While some benzaldehyde derivatives have been reported to possess antifungal properties, specific data for this compound remains elusive.

Antifungal Spectrum of Ilicicolin H

Ilicicolin H has demonstrated potent and broad-spectrum antifungal activity against a range of clinically relevant pathogenic yeasts.[1][2] The data presented below is a summary of its in vitro efficacy.

Table 1: Minimum Inhibitory Concentrations (MIC) of Ilicicolin H against Pathogenic Yeasts

| Yeast Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |

| Candida albicans | Multiple Strains | 0.04 - 0.31 | [1][2] |

| Candida spp. (non-albicans) | Multiple Species | 0.01 - 5.0 | [1][2] |

| Cryptococcus spp. | Multiple Species | 0.1 - 1.56 | [1][2] |

| Saccharomyces cerevisiae | MY 2141 | 0.012 (in glycerol medium) | [2] |

Note: The antifungal activity of Ilicicolin H is dependent on the carbon source in the growth medium, with greater potency observed in the presence of non-fermentable carbon sources like glycerol.[2]

Mechanism of Action of Ilicicolin H

Ilicicolin H exerts its antifungal effect through the specific inhibition of the mitochondrial cytochrome bc1 complex (also known as complex III) in the electron transport chain.[1] This inhibition disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death. Notably, Ilicicolin H exhibits a high degree of selectivity for the fungal cytochrome bc1 complex over its mammalian counterpart, suggesting a favorable therapeutic window.[1]

Signaling Pathway Diagram: Inhibition of the Cytochrome bc1 Complex

Caption: Ilicicolin H inhibits the fungal cytochrome bc1 complex.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antifungal properties of compounds like Ilicicolin H.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.

-

Preparation of Fungal Inoculum:

-

Subculture the yeast strain on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

-

Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

-

Further dilute the suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

-

-

Drug Dilution Series:

-

Prepare a stock solution of the test compound (e.g., Ilicicolin H) in a suitable solvent like DMSO.

-

Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

-

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Assessment of Apoptosis Induction

The following protocols can be used to determine if a compound induces apoptosis in yeast cells.

-

Cell Treatment:

-

Culture yeast cells to the mid-logarithmic phase.

-

Treat the cells with the test compound at various concentrations for a defined period.

-

Include an untreated control.

-

-

Protoplast Formation:

-

Harvest the cells and wash with a suitable buffer.

-

Digest the cell wall using an enzyme cocktail (e.g., zymolyase) to generate protoplasts.

-

-

Staining:

-

Resuspend the protoplasts in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and a membrane-impermeant dye such as Propidium Iodide (PI).

-

Incubate in the dark.

-

-

Analysis:

-

Analyze the stained protoplasts by flow cytometry or fluorescence microscopy.

-

Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

-

-

Cell Fixation and Permeabilization:

-

Treat yeast cells with the test compound as described above.

-

Fix the cells with a cross-linking agent (e.g., formaldehyde).

-

Permeabilize the cell wall and membrane to allow entry of the labeling reagents.

-

-

TUNEL Reaction:

-

Incubate the permeabilized cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.

-

-

Analysis:

-

Analyze the cells by flow cytometry or fluorescence microscopy to detect the fluorescent signal indicative of DNA fragmentation.

-

Conclusion and Future Directions

While the user's interest was in this compound, the available scientific literature does not currently provide data on its antifungal spectrum against pathogenic yeasts. In contrast, its distantly related counterpart, Ilicicolin H, is a well-characterized antifungal agent with a potent and broad spectrum of activity. The mechanism of action of Ilicicolin H, through the inhibition of the fungal cytochrome bc1 complex, represents a validated target for antifungal drug development.

Future research should aim to:

-

Evaluate the antifungal activity of this compound against a panel of pathogenic yeasts to fill the current knowledge gap.

-

Investigate the mechanism of action of this compound to determine if it shares any similarities with other benzaldehyde derivatives or if it possesses a novel mode of action.

-

Conduct structure-activity relationship studies on the ilicicolin family, including this compound, to identify key structural motifs for antifungal potency and selectivity.

This technical guide provides a comprehensive summary of the current understanding of the antifungal properties of the ilicicolin class of compounds, with a necessary focus on the well-documented Ilicicolin H, while highlighting the need for further investigation into this compound.

References

Unveiling the Antiproliferative Potential of Ilicicolin A: A Technical Guide for Cancer Researchers

An In-depth Examination of Ilicicolin A's Activity in Cancer Cell Lines

Introduction

This compound, an ascochlorin derivative, has emerged as a compound of interest in oncology research due to its demonstrated antiproliferative effects, particularly in castration-resistant prostate cancer (CRPC)[1][2][3]. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer activity, with a focus on its mechanism of action, experimental validation, and the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel therapeutic agents for cancer.

Antiproliferative Activity of this compound

While specific IC50 values for this compound across a broad range of cancer cell lines are not extensively documented in publicly available literature, its potent activity has been noted in castration-resistant prostate cancer (CRPC) cell lines at nanomolar concentrations[2]. The primary focus of existing research has been on elucidating its mechanism of action in this specific cancer type.

Table 1: Summary of this compound's Antiproliferative Effects

| Cell Line | Cancer Type | Reported Effect | Quantitative Data (IC50) |

| 22Rv1 | Castration-Resistant Prostate Cancer (CRPC) | Inhibition of cell survival and proliferation[1][3]. | Not explicitly reported. |

| C4-2B | Castration-Resistant Prostate Cancer (CRPC) | Inhibition of cell survival and proliferation[1][3]. | Not explicitly reported. |

| C4-2B/ENZR | Enzalutamide-Resistant CRPC | Overcomes enzalutamide resistance[1]. | Not explicitly reported. |

Note: While the referenced studies confirm potent activity, they do not provide specific IC50 values.

Mechanism of Action: Suppression of the EZH2 Signaling Pathway

The primary mechanism underlying the antiproliferative activity of this compound in CRPC is the suppression of the Enhancer of Zeste Homolog 2 (EZH2) signaling pathway[1][2][3]. EZH2 is a critical component of the Polycomb Repressive Complex 2 (PRC2) and plays a significant role in prostate cancer progression and drug resistance.

This compound modulates the EZH2 pathway through a dual mechanism:

-

Promotes EZH2 Protein Degradation: this compound facilitates the degradation of the EZH2 protein via the ubiquitin-proteasome pathway[1]. This leads to a reduction in the overall cellular levels of EZH2.

-

Inhibits EZH2 Binding to Gene Promoters: The compound suppresses the binding of EZH2 to the promoter regions of key downstream target genes, including the Androgen Receptor (AR), Polo-like kinase 1 (PLK1), and Aurora Kinase A (AURKA)[1][2]. This inhibition prevents the EZH2-mediated epigenetic silencing of tumor suppressor genes.

The suppression of the EZH2 pathway by this compound ultimately leads to the induction of apoptosis in cancer cells[1][3]. Furthermore, this compound has been shown to enhance the anticancer effects of the second-generation androgen receptor antagonist, enzalutamide, in CRPC models, suggesting a potential for combination therapy[1][2][3].

Signaling Pathway and Experimental Workflow Diagrams

Detailed Experimental Protocols

The following protocols are based on methodologies described in the cited literature for investigating the antiproliferative effects of this compound and standard laboratory procedures.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cancer cell lines (e.g., 22Rv1, C4-2B)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well.

-

Gently pipette to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-EZH2, anti-PARP, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

-

-

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescence substrate and capture the signal using an imaging system.

-

Analyze the band intensities and normalize to a loading control like β-actin.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Harvest the cells after treatment with this compound.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Treated and untreated cancer cells

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Harvest the cells after treatment.

-

Wash the cells with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Conclusion and Future Directions

This compound demonstrates significant promise as an antiproliferative agent, particularly for castration-resistant prostate cancer, through its targeted suppression of the EZH2 signaling pathway. The detailed mechanisms and experimental protocols provided in this guide offer a solid foundation for further investigation into this compound.

Future research should focus on:

-

Determining the IC50 values of this compound in a broad panel of cancer cell lines to understand its spectrum of activity.

-

Investigating the efficacy of this compound in other cancer types that are known to be driven by EZH2 dysregulation.

-

Conducting in vivo studies to evaluate the therapeutic potential and safety profile of this compound in animal models.

-

Exploring potential synergistic effects of this compound with other established anticancer drugs.

A deeper understanding of this compound's biological activities will be instrumental in harnessing its full therapeutic potential in the fight against cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | this compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway [frontiersin.org]

- 3. This compound Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Ilicicolin A: A Novel Antagonist of the EZH2 Signaling Pathway in Prostate Cancer

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a key driver of prostate cancer progression and therapeutic resistance.[1][2] Its overexpression is linked to the silencing of tumor suppressor genes and the promotion of metastatic castration-resistant prostate cancer (CRPC).[1][3] Ilicicolin A (Ili-A), a natural ascochlorin derivative, has emerged as a promising therapeutic agent that exerts its antitumor effects in prostate cancer by suppressing the EZH2 signaling pathway.[4][5][6][7] This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its impact on the EZH2 pathway, presenting key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its function.

Introduction: The Role of EZH2 in Prostate Cancer

EZH2 is a critical epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[2][8] In prostate cancer, EZH2 is frequently overexpressed and contributes to disease progression through several mechanisms:[1][9][10]

-

Silencing of Tumor Suppressor Genes: EZH2-mediated H3K27me3 leads to the silencing of genes that inhibit cell proliferation and promote apoptosis.[1]

-

Androgen Receptor (AR) Signaling: EZH2 can directly activate AR gene transcription, promoting a transcriptional network that drives prostate cancer growth.[5][7]

-

Therapeutic Resistance: EZH2 plays a crucial role in the development of resistance to therapies such as enzalutamide, a second-generation androgen receptor antagonist.[4][5][7]

Given its central role in prostate cancer pathogenesis, EZH2 has become a significant target for drug development.[3]

This compound: Mechanism of Action

This compound has been identified as a novel antagonist of EZH2, demonstrating significant antitumor effects in CRPC models.[5][7] Its mechanism of action involves a multi-pronged attack on the EZH2 signaling pathway.

Downregulation of EZH2 Expression

This compound significantly reduces the expression of EZH2 at both the mRNA and protein levels in a dose-dependent manner in prostate cancer cells.[5] This leads to a subsequent decrease in the global levels of H3K27me3, the epigenetic mark catalyzed by EZH2.[5]

Promotion of EZH2 Degradation

This compound accelerates the degradation of the EZH2 protein through the ubiquitin-proteasome pathway.[5] Treatment of prostate cancer cells with this compound leads to a decrease in EZH2 protein levels, an effect that can be reversed by the proteasome inhibitor MG132.[5]

Inhibition of EZH2 Binding to Target Gene Promoters

This compound suppresses the binding of EZH2 to the promoter regions of its target genes, including the Androgen Receptor (AR), Polo-like kinase 1 (PLK1), and Aurora kinase A (AURKA).[4][5] This inhibition of EZH2 occupancy leads to the transcriptional de-repression of these key oncogenes.

Quantitative Data Summary

The anti-cancer effects of this compound on the EZH2 signaling pathway have been quantified in several key experiments. The following tables summarize the significant findings.

| Cell Line | Treatment | IC50 (µM) |

| 22Rv1 | This compound | 5.8 |

| C4-2B | This compound | 3.2 |

| Cell Line | Treatment (48h) | EZH2 mRNA Expression (Fold Change) | EZH2 Protein Expression (Relative to Control) |

| 22Rv1 | This compound (5 µM) | ~0.6 | ~0.5 |

| C4-2B | This compound (5 µM) | ~0.5 | ~0.4 |

| Cell Line | Treatment (48h) | Target Gene | EZH2 Enrichment at Promoter (Fold Change vs. IgG) |

| C4-2B | Vehicle | AR | ~12 |

| C4-2B | This compound (5 µM) | AR | ~4 |

| C4-2B | Vehicle | PLK1 | ~15 |

| C4-2B | This compound (5 µM) | PLK1 | ~5 |

| C4-2B | Vehicle | AURKA | ~18 |

| C4-2B | This compound (5 µM) | AURKA | ~6 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the EZH2 signaling pathway, the mechanism of this compound's action, and a typical experimental workflow for assessing its effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on the EZH2 signaling pathway.

Cell Culture and Reagents

-

Cell Lines: Human prostate cancer cell lines 22Rv1 and C4-2B were used.[6]

-

Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[7]

-

This compound: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and diluted in culture medium to the desired concentrations for treatment.[6]

Cell Viability Assay

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to determine cell viability.[11]

-

Procedure:

-

Seed cells in 96-well plates at a density of 5,000 cells per well.

-

After 24 hours, treat the cells with various concentrations of this compound or vehicle (DMSO) for 96 hours.[6]

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value using non-linear regression analysis.

-

Western Blot Analysis

-

Purpose: To determine the protein expression levels of EZH2 and other target proteins.

-

Procedure:

-

Treat cells with this compound or vehicle for the indicated time.

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-EZH2, anti-H3K27me3, anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Real-Time Quantitative PCR (RT-qPCR)

-

Purpose: To measure the mRNA expression levels of EZH2 and its target genes.

-

Procedure:

-

Treat cells with this compound or vehicle for the indicated time.

-

Isolate total RNA using a TRIzol reagent according to the manufacturer's instructions.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and gene-specific primers on a real-time PCR system.

-

Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).

-

Calculate the relative gene expression using the 2^-ΔΔCt method.

-

Chromatin Immunoprecipitation (ChIP) Assay

-

Purpose: To investigate the binding of EZH2 to the promoter regions of its target genes.[5]

-

Procedure:

-

Treat C4-2B cells with this compound (5 µM) or vehicle for 48 hours.[5]

-

Cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

-